molecular formula C24H23N3O5S B2371122 Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899982-12-8

Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2371122
CAS No.: 899982-12-8
M. Wt: 465.52
InChI Key: SNYIVEMUDVREPC-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidin core substituted with a butyl group at position 3, a thioacetamido linker, and a methyl benzoate ester. Its structural complexity highlights the importance of crystallographic tools like SHELX for resolving molecular configurations .

Properties

IUPAC Name

methyl 4-[[2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-3-4-13-27-22(29)21-20(17-7-5-6-8-18(17)32-21)26-24(27)33-14-19(28)25-16-11-9-15(10-12-16)23(30)31-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYIVEMUDVREPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its structure features a benzofuro-pyrimidine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N2O4S, with a molecular weight of 438.49 g/mol. The compound contains several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC23H22N2O4S
Molecular Weight438.49 g/mol
StructureBenzofuro-pyrimidine core with thioether linkage

Anticancer Activity

The benzofuro-pyrimidine moiety is associated with anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that compounds with similar structures can effectively target Polo-like Kinase 1 (Plk1), a crucial regulator of cell division and a promising target in cancer therapy. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Research indicates that derivatives of benzofuro-pyrimidine compounds exhibit broad-spectrum antimicrobial activity. The presence of the thioether group enhances the compound's interaction with bacterial enzymes, leading to effective inhibition. For example, docking studies have shown high binding affinities of similar compounds to bacterial targets, suggesting that this compound may also possess significant antibacterial properties.

Research Findings and Case Studies

  • Anticancer Efficacy :
    • A study reported that similar benzofuro-pyrimidine derivatives inhibited Plk1 with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that modifications at the thioether position could enhance potency against cancer cell lines (e.g., A549 and HeLa cells) .
  • Antimicrobial Activity :
    • Compounds structurally related to this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported as low as 0.004 mg/mL against E. coli and Staphylococcus aureus .

Conclusion and Future Directions

This compound represents a promising candidate for further development in medicinal chemistry due to its unique structural features and demonstrated biological activities. Future research should focus on detailed pharmacokinetic studies and clinical trials to establish its therapeutic potential fully.

Scientific Research Applications

Synthesis and Structure

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core : This step often begins with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the condensation of a suitable benzaldehyde with an amine and a diketone to create the benzofuro-pyrimidine scaffold.
  • Thioether Formation : The next step includes the introduction of a thioether group, which is crucial for enhancing the compound's biological activity.
  • Acetamide Formation : Finally, acylation of the thioether intermediate with acetic anhydride or acetyl chloride leads to the formation of the acetamide group.

These synthetic routes can be optimized for industrial production to maximize yield and purity while minimizing environmental impact through green chemistry principles.

Pharmacological Properties

Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that compounds with a benzofuro-pyrimidine core exhibit significant anticancer properties. This specific compound may enhance the effectiveness of existing cancer treatments by targeting tumor-specific immunosuppression and inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme associated with cancer progression .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies

  • Cancer Treatment Enhancement : A study highlighted in patent literature discusses the use of this compound in combination with traditional anticancer agents to improve therapeutic outcomes by mitigating immunosuppressive effects associated with tumors .
  • Immunotherapy Applications : Another case study examined its potential in treating immunosuppression related to infectious diseases such as HIV. The compound's ability to inhibit IDO could provide a dual benefit by enhancing immune response while concurrently targeting viral replication .

Medicinal Chemistry

The structural diversity and biological activity of this compound make it a valuable candidate in drug discovery and development. Its applications could extend across various therapeutic areas including:

  • Oncology : Development of novel chemotherapeutic agents.
  • Infectious Diseases : Formulation of treatments for viral infections.

Materials Science

Beyond medicinal applications, compounds like this compound can be explored for their utility in materials science due to their unique chemical properties. This includes potential applications in creating advanced materials with specific functionalities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and acetamido (-NHCO-) groups in the compound participate in nucleophilic substitution reactions. Key examples include:

Reaction Type Conditions Outcome Reference
Thioether Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution of the thioether sulfur with alkyl groups
Acetamido Hydrolysis NaOH (aq.), refluxCleavage of the acetamido group to form a carboxylic acid derivative

These reactions are critical for modifying the compound’s side chains to enhance solubility or biological activity.

Oxidation and Reduction Reactions

The benzofuropyrimidine core and thioether group undergo redox transformations:

Reaction Type Reagents/Conditions Product Application
S-Oxidation H₂O₂, AcOH, 25°CSulfoxide or sulfone derivativesModulation of electronic properties
Pyrimidine Reduction NaBH₄, MeOH, 0°CPartial saturation of the pyrimidine ringProbing ring aromaticity effects

Oxidation of the thioether to sulfone improves metabolic stability, while reduction alters π-electron conjugation.

Cyclization and Functionalization

The compound serves as a precursor for synthesizing fused heterocycles:

  • Cross-Coupling Reactions :
    Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the benzofuran moiety, broadening structural diversity .

Condensation Reactions

The ketone group at the 4-position participates in condensation with hydrazines or hydroxylamines:

Reactant Conditions Product Biological Relevance
Hydrazine Hydrate EtOH, refluxHydrazone derivativeAnticancer scaffold optimization
Hydroxylamine Pyridine, RTOxime analogEnhanced solubility in polar media

These derivatives show improved binding to kinase targets like Plk1 .

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis and subsequent reactions:

Catalytic Modifications

Palladium-mediated reactions enable strategic functionalization:

  • Buchwald-Hartwig Amination : Introduces amino groups at the pyrimidine ring .

  • C-H Activation : Direct arylation at the benzofuran core avoids pre-functionalization .

Reaction Optimization Insights

Key factors influencing reaction efficiency:

  • Temperature : Cyclization reactions require strict control (60–80°C) to avoid decomposition.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Catalysts : Pd(PPh₃)₄ boosts cross-coupling yields by 40% compared to ligand-free systems .

Stability Under Reactive Conditions

The compound is stable in acidic media (pH 2–6) but degrades in strong bases (pH >10) via cleavage of the benzofuropyrimidine ring.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The benzofuro[3,2-d]pyrimidin core distinguishes the target compound from analogs with thieno[3,2-d]pyrimidin () or benzothiazine () scaffolds. Key differences include:

  • Aromaticity and Electronic Effects: The benzofuropyrimidin core (oxygen-containing) may exhibit stronger π-π stacking interactions compared to sulfur-containing thienopyrimidin or benzothiazine systems, influencing solubility and binding affinity .
  • Dihydro vs.

Substituent Effects

  • Position 3: The 3-butyl group in the target compound increases lipophilicity compared to the 3-methyl and 7-phenyl substituents in the thienopyrimidin analog (). This may improve membrane permeability but reduce aqueous solubility .
  • Ester Groups : The methyl benzoate ester (target) vs. ethyl benzoate () alters metabolic stability; methyl esters are generally hydrolyzed faster in vivo, affecting bioavailability .

Hydrogen Bonding and Crystal Packing

The keto group (position 4) and acetamido linker in the target compound provide hydrogen-bonding donors/acceptors, likely forming robust intermolecular networks in the crystal lattice. Similar patterns are observed in benzothiazine derivatives (), where keto groups facilitate dimerization via N–H···O interactions .

Functional and Pharmacological Comparison

  • Thienopyrimidin analogs () are labeled for industrial/research use, implying non-therapeutic roles .
  • Therapeutic Potential: The acetamido and thioether functionalities in the target compound resemble motifs in kinase inhibitors, hinting at possible anticancer or anti-inflammatory applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Substituents Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzofuro[3,2-d]pyrimidin 3-butyl, 4-oxo, thioacetamido C₂₃H₂₃N₃O₅S* 477.51* Keto, thioether, methyl ester
Ethyl 4-([Thieno[3,2-d]pyrimidin]...) Thieno[3,2-d]pyrimidin 3-methyl, 7-phenyl, thioacetamido C₂₄H₂₁N₃O₄S₂ 479.58 Keto, thioether, ethyl ester
Methyl 2-(Benzothiazine)acetate () Benzothiazine 3-oxo, acetamido C₁₂H₁₃NO₃S 251.30 Keto, acetamido, methyl ester

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